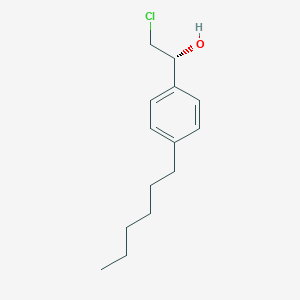
(1R)-2-chloro-1-(4-hexylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chloro group attached to the first carbon of the ethan-1-ol chain, and a hexyl-substituted phenyl group attached to the second carbon. Its molecular formula is C14H21ClO, and it is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Grignard Reaction: The 4-hexylbenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
Chlorination: The 1-(4-hexylphenyl)ethanol is then subjected to chlorination using thionyl chloride (SOCl2) to yield (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
化学反応の分析
Types of Reactions
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: 2-Chloro-1-(4-hexylphenyl)ethanone.
Reduction: 2-Chloro-1-(4-hexylphenyl)ethanol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study the effects of chloro-substituted phenyl compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl-substituted phenyl group.
(1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl-substituted phenyl group.
Uniqueness
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are critical.
特性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m0/s1 |
InChIキー |
YBWIUWOBYKTCGE-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCC1=CC=C(C=C1)[C@H](CCl)O |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


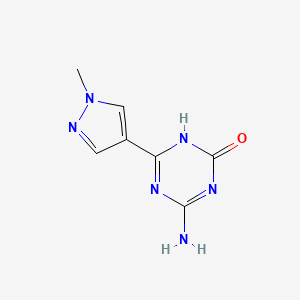
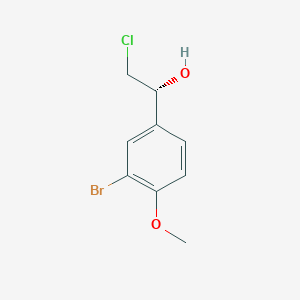
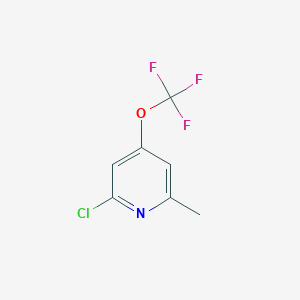
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
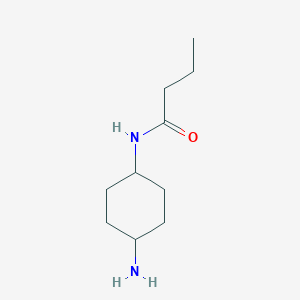
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

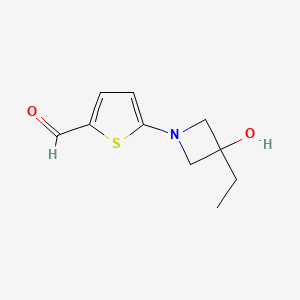
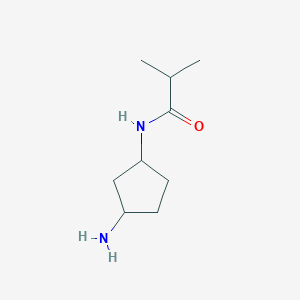
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
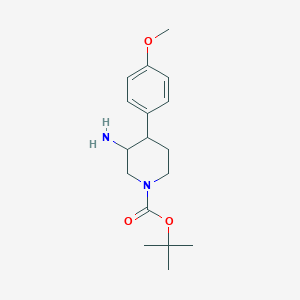
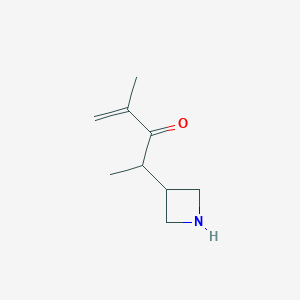
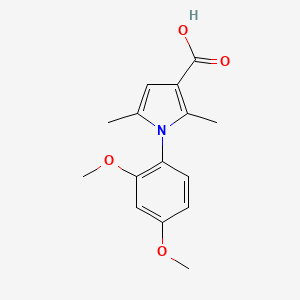
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
